molecular formula C10H10F2N2O4S B8633928 Thiomorpholine, 4-(2,6-difluoro-4-nitrophenyl)-, 1,1-dioxide CAS No. 383199-90-4

Thiomorpholine, 4-(2,6-difluoro-4-nitrophenyl)-, 1,1-dioxide

Cat. No. B8633928
Key on ui cas rn: 383199-90-4
M. Wt: 292.26 g/mol
InChI Key: BQHWIHSGWDPFRE-UHFFFAOYSA-N
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Patent
US06605609B2

Procedure details

To a suspension of the product of example 1 (300 g, 1.21 mol) in 3 L of acetic acid, nitric acid (255 mL, ca. 6 mol, fuming, 90%) is added over 30 min at room temperature. Yellow precipitate is formed within minutes and increases over time. The reaction is kept at room temperature for 18 hours, before it is poured into 6 L of water. After stirred for 2 hours, the yellow suspension is filtered. The precipitate is washed with water (1.5 L×3) and EtOH (0.5 L×2) and dried in oven at 50° C. overnight to give 333 g (94%) of the title compound as a solid.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
255 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
6 L
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:27])[CH2:7][CH2:6][N:5]([C:8]2[C:13]([F:14])=[CH:12][C:11](N3C[C@H](CNC(=O)C)OC3=O)=[CH:10][C:9]=2[F:26])[CH2:4][CH2:3]1.[N+:28]([O-:31])(O)=[O:29].O>C(O)(=O)C>[F:14][C:13]1[CH:12]=[C:11]([N+:28]([O-:31])=[O:29])[CH:10]=[C:9]([F:26])[C:8]=1[N:5]1[CH2:4][CH2:3][S:2](=[O:27])(=[O:1])[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
O=S1(CCN(CC1)C1=C(C=C(C=C1F)N1C(O[C@H](C1)CNC(C)=O)=O)F)=O
Name
Quantity
255 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
3 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
6 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added over 30 min at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Yellow precipitate is formed within minutes
TEMPERATURE
Type
TEMPERATURE
Details
increases over time
FILTRATION
Type
FILTRATION
Details
the yellow suspension is filtered
WASH
Type
WASH
Details
The precipitate is washed with water (1.5 L×3) and EtOH (0.5 L×2)
CUSTOM
Type
CUSTOM
Details
dried in oven at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)[N+](=O)[O-])F)N1CCS(CC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 333 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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